3-oxopent-4-enoic acid 3-oxopent-4-enoic acid 3-oxo-4-pentenoic acid is an oxo carboxylic acid.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1812973
InChI: InChI=1S/C5H6O3/c1-2-4(6)3-5(7)8/h2H,1,3H2,(H,7,8)
SMILES: C=CC(=O)CC(=O)O
Molecular Formula: C5H6O3
Molecular Weight: 114.1 g/mol

3-oxopent-4-enoic acid

CAS No.:

Cat. No.: VC1812973

Molecular Formula: C5H6O3

Molecular Weight: 114.1 g/mol

* For research use only. Not for human or veterinary use.

3-oxopent-4-enoic acid -

Specification

Molecular Formula C5H6O3
Molecular Weight 114.1 g/mol
IUPAC Name 3-oxopent-4-enoic acid
Standard InChI InChI=1S/C5H6O3/c1-2-4(6)3-5(7)8/h2H,1,3H2,(H,7,8)
Standard InChI Key KSSFGJUSMXZBDD-UHFFFAOYSA-N
SMILES C=CC(=O)CC(=O)O
Canonical SMILES C=CC(=O)CC(=O)O

Introduction

Chemical Structure and Identification

Nomenclature and Basic Identity

3-Oxopent-4-enoic acid belongs to the class of oxo carboxylic acids. It features a ketone group at the 3-position and a terminal vinyl group, creating a multi-functional molecule with diverse reactivity profiles.

Table 1: Identification Parameters of 3-Oxopent-4-enoic Acid

ParameterValue
IUPAC Name3-oxopent-4-enoic acid
Common Synonyms3-oxo-4-pentenoic acid, 4-Pentenoic acid, 3-oxo-
CAS Registry Number152826-72-7
Molecular FormulaC₅H₆O₃
Molecular Weight114.10 g/mol
ChEBI IDCHEBI:137761
Lipid Maps IDLMFA01060166
Metabolomics Workbench ID1648
WikidataQ106039302

Structural Representation

The molecular structure of 3-oxopent-4-enoic acid consists of a carboxylic acid group connected to a methylene (CH₂) unit, which is further linked to a ketone functionality. The ketone is connected to a vinyl group, completing the carbon skeleton of the molecule.

Table 2: Structural Descriptors

Descriptor TypeValue
SMILESC=CC(=O)CC(=O)O
InChIInChI=1S/C5H6O3/c1-2-4(6)3-5(7)8/h2H,1,3H2,(H,7,8)
InChIKeyKSSFGJUSMXZBDD-UHFFFAOYSA-N

Physical and Chemical Properties

Physical Properties

3-Oxopent-4-enoic acid exhibits properties typical of carboxylic acids with additional functionality. Its physical state at room temperature and atmospheric pressure is influenced by the presence of both hydrogen bonding and van der Waals interactions.

The dual functional nature of the molecule, with both ketone and carboxylic acid groups, contributes to its relatively high boiling point compared to hydrocarbons of similar molecular weight. The presence of these polar groups also enhances its solubility in polar solvents.

Chemical Properties

The chemical behavior of 3-oxopent-4-enoic acid is primarily determined by its three functional groups:

  • The carboxylic acid group (-COOH) exhibits typical acidic properties, being capable of deprotonation to form the corresponding carboxylate anion (3-oxopent-4-enoate) .

  • The ketone group (C=O) at the 3-position can participate in numerous carbonyl reactions, including nucleophilic addition reactions.

  • The terminal vinyl group (CH₂=CH-) provides sites for addition reactions, particularly with electrophiles.

This combination of functional groups creates a molecule with rich chemical reactivity, making it valuable in various synthetic applications.

Synthesis Methods

General Synthetic Routes

Several methods have been developed for the synthesis of 3-oxopent-4-enoic acid and its derivatives. These approaches typically involve either:

  • Oxidation of appropriate precursors

  • Carbonylation reactions

  • Functional group transformations of related compounds

Specific Synthesis Pathways

One approach to synthesizing 3-oxopent-4-enoic acid involves the hydrolysis of its corresponding esters, such as ethyl 3-oxopent-4-enoate. The ester can be synthesized through various routes, including condensation reactions and carbonylation processes.

Another potential synthetic route involves oxidation reactions of 4-pentenal or related compounds, followed by appropriate functional group transformations to introduce the ketone and carboxylic acid functionalities.

For derivatives like 5-hydroxy-3-oxopent-4-enoic acids, specific synthetic pathways have been developed. These compounds can be transformed into stable bis-potassium salts, which serve as valuable intermediates for further synthetic applications .

Chemical Reactivity

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety of 3-oxopent-4-enoic acid can undergo typical reactions associated with this functional group:

  • Esterification to form esters such as ethyl 3-oxopent-4-enoate

  • Salt formation with bases to produce 3-oxopent-4-enoate

  • Amidation to form the corresponding amides

  • Reduction to alcohols or aldehydes

Reactivity of the Ketone Group

The ketone functionality at the 3-position participates in various carbonyl reactions:

  • Nucleophilic additions

  • Aldol and related condensations

  • Reductions to alcohols

  • Enolization and related reactions

Reactivity of the Vinyl Group

The terminal vinyl group can engage in:

  • Addition reactions with electrophiles

  • Radical additions

  • Cycloadditions

  • Polymerization reactions

This multi-functional reactivity makes 3-oxopent-4-enoic acid a versatile building block in organic synthesis, particularly for the construction of more complex molecular architectures.

Related Compounds and Derivatives

Esters and Salts

Ethyl 3-oxopent-4-enoate (CAS: 22418-80-0) is the ethyl ester derivative of 3-oxopent-4-enoic acid. This compound has a molecular formula of C₇H₁₀O₃ and a molecular weight of 142.15 g/mol. It exhibits biological activities including potential antioxidant properties and enzyme interactions.

The carboxylate salt form, 3-oxopent-4-enoate, is the conjugate base of 3-oxopent-4-enoic acid. It has a molecular formula of C₅H₅O₃⁻ and a molecular weight of 113.09 g/mol .

Structural Analogues

Several structural analogues of 3-oxopent-4-enoic acid have been studied:

Table 3: Structural Analogues of 3-Oxopent-4-enoic Acid

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
4-Methyl-3-oxopent-4-enoic acidC₆H₈O₃128.13Methyl group at position 4
2-Oxopent-4-enoic acidC₅H₆O₃114.10Ketone at position 2 instead of 3
3-Oxopentanoic acidC₅H₈O₃116.12Lacks the double bond
Methyl 5-(4-fluorophenyl)-3-oxopent-4-enoateC₁₂H₁₁FO₃222.22Contains fluorophenyl group and methyl ester

4-Methyl-3-oxopent-4-enoic acid differs from the parent compound by having an additional methyl group at the 4-position . This structural modification alters its chemical reactivity and potential applications.

2-Oxopent-4-enoic acid is an isomer where the ketone functionality is located at the 2-position rather than the 3-position . This compound is involved in specific biochemical pathways, including the dehydration of 4-hydroxy-2-oxopentanoate by 2-oxopent-4-enoate hydratase.

Applications in Scientific Research

Organic Synthesis Applications

3-Oxopent-4-enoic acid serves as a valuable building block in organic synthesis due to its multi-functional nature. It can be utilized in:

  • The synthesis of heterocyclic compounds

  • Construction of more complex molecules through selective functional group transformations

  • Production of derivatives with potential biological activities

The bis-potassium salts of 5-hydroxy-3-oxopent-4-enoic acids have been reported to be efficient intermediates for the preparation of 4-hydroxy-2H-pyran-2-ones and other heterocycles . These heterocyclic compounds have diverse applications in pharmaceutical research and materials science.

Concentration (µM)% Inhibition of DPPH Radical
1025%
5055%
10085%

These findings suggest potential applications in formulations aimed at reducing oxidative damage.

Industrial Applications

The industrial applications of 3-oxopent-4-enoic acid extend to:

  • Production of fine chemicals

  • Synthesis of specialty materials

  • Development of flavor and fragrance compounds

  • Precursors for pharmaceutical intermediates

Research into the flavor chemistry applications of related compounds indicates potential uses in creating synthetic flavors that mimic fruit or floral notes.

Current Research Trends and Future Directions

Current research on 3-oxopent-4-enoic acid and its derivatives focuses on:

  • Developing more efficient synthetic routes

  • Exploring novel applications in medicinal chemistry

  • Investigating catalytic transformations

  • Studying structure-activity relationships of derivatives

A promising area of research involves the development of new heterocyclic compounds derived from 3-oxopent-4-enoic acid with potential biological activities. The synthetic versatility of this compound continues to inspire new approaches in organic synthesis and drug development.

Future research directions might include:

  • Exploration of asymmetric transformations

  • Development of catalyst systems for selective functionalization

  • Investigation of biological targets for derivatives

  • Incorporation into complex molecule synthesis

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